![molecular formula C18H22N4O3 B2792717 3-(adamantan-1-yl)-1-[(E)-[(4-nitrophenyl)methylidene]amino]urea CAS No. 324042-85-5](/img/structure/B2792717.png)
3-(adamantan-1-yl)-1-[(E)-[(4-nitrophenyl)methylidene]amino]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Adamantyl)-3-[(E)-(4-nitrophenyl)methylideneamino]urea is a complex organic compound characterized by its adamantyl and nitrophenyl groups. The adamantyl group is known for its rigid, diamond-like structure, which imparts unique physical and chemical properties to the compound. The nitrophenyl group, on the other hand, is known for its electron-withdrawing properties, making the compound an interesting subject for various chemical reactions and applications.
准备方法
The synthesis of 3-(adamantan-1-yl)-1-[(E)-[(4-nitrophenyl)methylidene]amino]urea typically involves the following steps:
Starting Materials: The synthesis begins with 1-adamantylamine and 4-nitrobenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst to form the Schiff base intermediate.
Formation of Urea Derivative: The Schiff base intermediate is then reacted with an isocyanate to form the final product, this compound.
化学反应分析
1-(1-Adamantyl)-3-[(E)-(4-nitrophenyl)methylideneamino]urea undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The adamantyl group can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions but generally include nitro, amino, and halogenated derivatives.
科学研究应用
1-(1-Adamantyl)-3-[(E)-(4-nitrophenyl)methylideneamino]urea has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of advanced materials due to its rigid structure and unique chemical properties.
作用机制
The mechanism of action for 3-(adamantan-1-yl)-1-[(E)-[(4-nitrophenyl)methylidene]amino]urea involves its interaction with molecular targets such as enzymes and receptors. The adamantyl group provides a rigid framework that can fit into specific binding sites, while the nitrophenyl group can participate in various electronic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
1-(1-Adamantyl)-3-[(E)-(4-nitrophenyl)methylideneamino]urea can be compared with similar compounds such as:
N-(1-Adamantyl)-N’-(4-chlorophenyl)urea: This compound has a chlorophenyl group instead of a nitrophenyl group, which affects its electronic properties and reactivity.
1-(1-Adamantyl)ethylamine hydrochloride: This compound lacks the nitrophenyl group and has different applications, particularly in antiviral research.
The uniqueness of 3-(adamantan-1-yl)-1-[(E)-[(4-nitrophenyl)methylidene]amino]urea lies in its combination of the adamantyl and nitrophenyl groups, which impart distinct physical and chemical properties that are valuable in various research and industrial applications.
属性
IUPAC Name |
1-(1-adamantyl)-3-[(E)-(4-nitrophenyl)methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c23-17(21-19-11-12-1-3-16(4-2-12)22(24)25)20-18-8-13-5-14(9-18)7-15(6-13)10-18/h1-4,11,13-15H,5-10H2,(H2,20,21,23)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTANGRFDLWWPP-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(butan-2-yl)-1-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2792634.png)
![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2792635.png)

![2,4-Dimethyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B2792638.png)
![1-[2-(Trifluoromethyl)phenyl]propylhydrazine](/img/structure/B2792640.png)
![1-[2-(4-Fluoro-3-methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2792641.png)
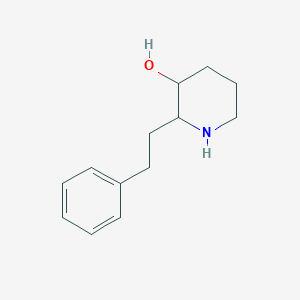
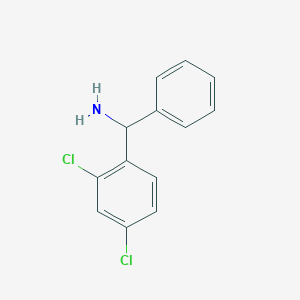
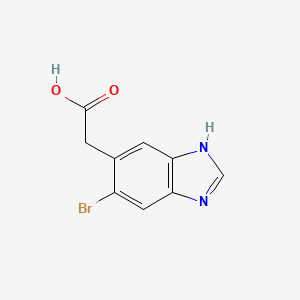
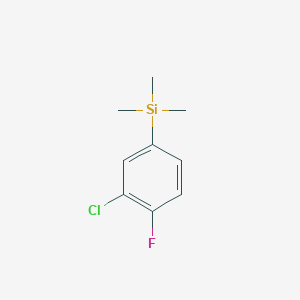

![N-(4-fluorobenzyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2792651.png)
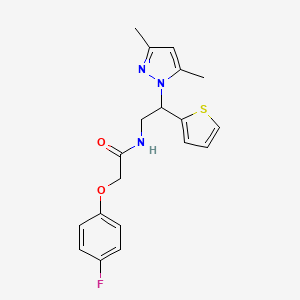
![N-(2-methoxybenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2792655.png)
